3-Ethylpyrrolidine

Overview

Description

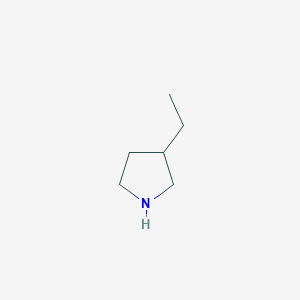

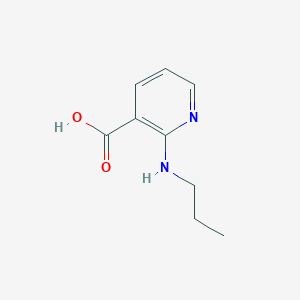

3-Ethylpyrrolidine is a chemical compound with the molecular formula C6H13N . It is used as a building block in the synthesis of more complex organic compounds .

Synthesis Analysis

Pyrrolidine, the parent compound of 3-Ethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-Ethylpyrrolidine consists of a five-membered pyrrolidine ring with an ethyl group attached . The molecule has a total of 20 bonds, including 7 non-H bonds, 1 rotatable bond, and 1 five-membered ring .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . The impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .Physical And Chemical Properties Analysis

3-Ethylpyrrolidine has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 99.104799419 g/mol .Scientific Research Applications

Drug Synthesis

3-Ethylpyrrolidine is a valuable scaffold in drug discovery due to its presence in various bioactive compounds. It is used in synthetic strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, which are essential in the synthesis of complex molecules like alkaloids and unusual β-amino acids .

Organic Synthesis

In organic chemistry, 3-Ethylpyrrolidine is utilized in catalytic reactions to achieve regio- and enantioselective hydroalkylation, providing chiral C2-alkylated pyrrolidines. It’s also involved in asymmetric syntheses, such as [3 + 2]-cycloadditions and 1,3-dipolar cycloadditions, which are pivotal for creating diverse chiral structures .

Mechanism of Action

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

3-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFFQSFNUBWNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505625 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpyrrolidine | |

CAS RN |

7699-52-7 | |

| Record name | 3-Ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-ethylpyrrolidine-2,5-dione derivatives interesting in the context of breast cancer treatment?

A: 3-Ethylpyrrolidine-2,5-dione derivatives are structurally similar to Aminoglutethimide, a known aromatase inhibitor. Aromatase is an enzyme responsible for the biosynthesis of estrogen, and its inhibition is a therapeutic strategy for estrogen-dependent breast cancer [, , ]. Therefore, researchers are interested in exploring the potential of these derivatives as novel and potentially more selective aromatase inhibitors.

Q2: How does the structure of 3-ethylpyrrolidine-2,5-dione derivatives influence their ability to inhibit aromatase?

A: Research has demonstrated the importance of specific structural features for potent aromatase inhibition. For example, the presence of a primary amine group on the phenyl ring is crucial for activity []. Modifications to the heterocyclic ring, such as changing from a pyrrolidine to an imidazolidine ring, can lead to a loss of activity []. Additionally, introducing a spacer group between the phenyl and pyrrolidine rings reduces inhibitory activity []. These findings highlight the importance of structure-activity relationships in designing effective aromatase inhibitors.

Q3: What is the significance of studying the interaction of these compounds with 4-nitroanisole demethylase?

A: 4-nitroanisole demethylase is another enzyme belonging to the cytochrome P-450 family, similar to aromatase. Studying the interaction of 3-ethylpyrrolidine-2,5-dione derivatives with this enzyme allows researchers to gain insights into their broader activity profile and potential for off-target effects []. This information is critical for understanding potential drug interactions and predicting toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)